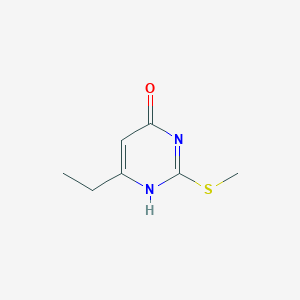

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one

Overview

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in various industries or research.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications

Synthesis and Pharmaceutical Applications

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one has been explored in various synthetic processes to produce novel compounds with potential pharmacological applications. For instance, its derivatives have been synthesized for evaluating analgesic, anti‐inflammatory, and ulcerogenic index activities. Such compounds have shown promising results in analgesic and anti-inflammatory activities in animal models, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007). Additionally, derivatives of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one have been investigated as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. The ethyl substitution enhances both potency and spectrum of tumor inhibition in vitro (Gangjee et al., 2009).

Green Chemistry and Synthesis

This compound has also been involved in green chemistry approaches. For example, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized using environmentally friendly methods like solvent-free conditions, highlighting the compound's role in sustainable chemistry practices (Mohsenimehr et al., 2014).

Corrosion Inhibition

Research has also explored the use of pyrimidine derivatives, including 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one, in the corrosion inhibition of metals. These studies provide insights into the protective properties of these compounds against metal corrosion, particularly in acidic environments, which can be valuable for industrial applications (Abdelazim et al., 2021).

Antimicrobial Activities

Several studies have synthesized derivatives of 6-ethyl-2-(methylthio)pyrimidin-4(3H)-one and tested them for antimicrobial activities. These compounds have been found to exhibit significant antibacterial and antifungal properties, offering potential avenues for the development of new antimicrobial agents (Ravindra et al., 2008).

Safety And Hazards

This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted database for accurate and detailed information.

properties

IUPAC Name |

4-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4-6(10)9-7(8-5)11-2/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUPNMSQAHZBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-2-(methylthio)pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B363521.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B363524.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methy lpropyl)acetamide](/img/structure/B363525.png)

![N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide](/img/structure/B363526.png)

![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}acetic acid](/img/structure/B363527.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]p yrrolidin-2-one](/img/structure/B363529.png)

![2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B363530.png)

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B363532.png)

![1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363535.png)

![N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B363537.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B363538.png)

![4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363556.png)